4-(Ethylsulfonyl)butanoic acid
Description
4-(Ethylsulfonyl)butanoic acid is a sulfonated derivative of butanoic acid, characterized by an ethylsulfonyl (–SO₂–C₂H₅) group at the fourth carbon of the butanoic acid backbone.
Properties
CAS No. |
99116-13-9 |
|---|---|
Molecular Formula |
C6H12O4S |
Molecular Weight |
180.22 g/mol |
IUPAC Name |
4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C6H12O4S/c1-2-11(9,10)5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) |
InChI Key |
WJFMVSIELVXXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Sulfur-Containing Derivatives
- Ethyl 4-(3-Methylphenyl)sulfanylbutanoate (): This compound features a sulfanyl (–S–) group instead of sulfonyl. Sulfanyl groups are less polar than sulfonyl, leading to lower boiling points (predicted: 336.6°C) and reduced acidity compared to sulfonated analogs. The ester functionality further decreases water solubility relative to the free acid form .
- Ethyl 4-(Methylsulfanyl)butyrate (): Similar to , this derivative has a methylsulfanyl (–S–CH₃) substituent.
- Ethyl 3-oxo-4-phenylsulfanylbutanoate (): The ketone group at the third carbon introduces additional polarity and conjugation, which may stabilize enolate intermediates in synthetic reactions. This contrasts with 4-(Ethylsulfonyl)butanoic acid, where the sulfonyl group would dominate electronic effects .
Aromatic-Substituted Butanoic Acids
- 4-(4-Bromophenyl)butanoic Acid (): The bromine atom on the phenyl ring increases molecular weight (243.1 g/mol) and introduces halogen-related reactivity (e.g., Suzuki coupling). The planar carboxyl group adopts a torsion angle of ~161–170° in related phenoxybutanoic acids (), whereas sulfonyl groups may enforce greater planarity due to stronger electron withdrawal .
- 4-(2,5-Dimethoxyphenyl)butanoic Acid (): Methoxy groups enhance solubility in polar solvents (density: 1.133 g/cm³) and participate in hydrogen bonding. This contrasts with sulfonyl groups, which primarily influence acidity and electrostatic interactions .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
*Predicted values based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
